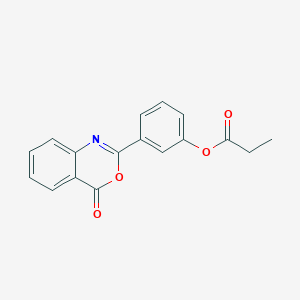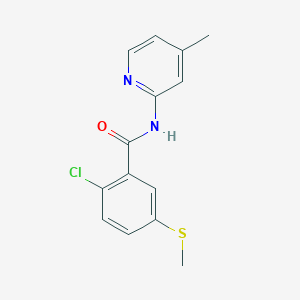![molecular formula C22H19N3O B4411660 5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4411660.png)
5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol
説明
5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol, also known as PFT-α, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinolα has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. In cancer research, this compoundα has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of the oncogene c-Myc. In viral infections, this compoundα has been shown to inhibit the replication of various viruses, including HIV, HCV, and influenza virus. In inflammatory diseases, this compoundα has been shown to reduce inflammation by inhibiting the activity of the transcription factor NF-κB.
作用機序
The mechanism of action of 5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinolα involves the inhibition of the p53-MDM2 interaction, which leads to the stabilization and activation of p53. Activated p53 then induces the expression of downstream target genes that are involved in various cellular processes, including apoptosis, cell cycle arrest, and DNA repair. In addition, this compoundα has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compoundα has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. In addition, this compoundα has been shown to have anti-viral properties by inhibiting the replication of various viruses, including HIV, HCV, and influenza virus.
実験室実験の利点と制限
One of the major advantages of using 5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinolα in lab experiments is its high potency and specificity for the p53-MDM2 interaction. This allows for the selective activation of p53 and downstream target genes, which can be useful for studying the role of p53 in various cellular processes. However, one of the limitations of using this compoundα is its potential toxicity and off-target effects, which can impact the interpretation of experimental results.
将来の方向性
There are several future directions for research on 5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinolα, including the development of more potent and selective analogs, the evaluation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action in more detail. In addition, further studies are needed to determine the optimal dosage and administration route of this compoundα for therapeutic applications. Finally, the potential toxicity and off-target effects of this compoundα need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, this compoundα is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its high potency and specificity for the p53-MDM2 interaction make it a useful tool for studying the role of p53 in various cellular processes. However, its potential toxicity and off-target effects need to be further investigated to ensure its safety for clinical use. Further research is needed to fully understand the mechanism of action of this compoundα and to evaluate its therapeutic potential in various diseases.
特性
IUPAC Name |
5-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-16(10-8-15)22(25-20-6-2-3-13-24-20)21-17-5-4-14-23-18(17)11-12-19(21)26/h2-14,22,26H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVBVAOJAOOSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=C2C=CC=N3)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)

![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)

![1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4411680.png)